1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine, also known as INCB9471, is a synthetic small molecule that has been investigated as a potential therapeutic agent for HIV-1 infection. [] It acts as an allosteric noncompetitive antagonist of the CCR5 receptor, a protein found on the surface of white blood cells that plays a crucial role in HIV-1 entry into host cells. [] The compound specifically targets the human CCR5 receptor and has shown potent inhibitory activity against monocyte migration and HIV-1 infection. []
The molecular structure of 1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine (INCB9471) consists of a 2,3-dihydro-1H-indene group linked to a piperidine ring via a nitrogen atom. The piperidine ring is further substituted with a methyl group and a propyl chain terminated by a 3,5-dimethyl-1H-pyrazole group. [] Further detailed analysis regarding bond lengths, angles, and spatial configuration is not provided in the available research.
1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine (INCB9471) acts as an allosteric noncompetitive antagonist of the CCR5 receptor. [] It binds to a site on the receptor distinct from the binding site for the natural ligand, macrophage inflammatory protein-1β (MIP-1β). [] This binding prevents MIP-1β from binding and activating the receptor, thereby inhibiting the downstream signaling cascade required for HIV-1 entry. []
Binding studies using incremental amounts of INCB9471 have demonstrated its noncompetitive nature. [] Site-specific mutagenesis studies have identified specific CCR5 residues essential for interaction with INCB9471. [] The compound exhibits rapid association with CCR5 but slow dissociation, suggesting a strong interaction. []
Comparative analysis with other CCR5 antagonists, such as vicriviroc, aplaviroc, and maraviroc, reveals that INCB9471 exhibits similar potency in blocking CCR5 ligand binding and inhibitory activity against CCR5-mediated Ca2+ mobilization. [] Further analysis suggests that INCB9471 and maraviroc may have distinct binding sites on CCR5, potentially allowing for the development of therapies targeting different CCR5 conformations. []
1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine (INCB9471) has been investigated for its potential use as an HIV-1 entry inhibitor. [] Preclinical studies have shown potent inhibition of R5-tropic HIV-1 strains in peripheral blood mononuclear cells. [] The compound has advanced to phase I and II human clinical trials, where it demonstrated safety and efficacy in reducing viral load. []
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8